molecular formula C19H21N3O5 B2920377 N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 1903864-66-3

N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B2920377
CAS No.: 1903864-66-3
M. Wt: 371.393
InChI Key: IZAOONUPFIHSIR-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide” is a complex organic compound that features a benzodioxole ring, a pyrrolidine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide” likely involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidine ring, and the pyridinone moiety. Typical synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Pyrrolidine Ring: This can be synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.

    Formation of Pyridinone Moiety: This can be synthesized through the condensation of β-keto esters with amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the pyridinone moiety.

    Reduction: Reduction reactions could occur at the carbonyl groups present in the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide” would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide: can be compared with other compounds containing benzodioxole, pyrrolidine, or pyridinone moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-12-7-15(9-18(23)21(12)2)27-14-5-6-22(10-14)19(24)20-13-3-4-16-17(8-13)26-11-25-16/h3-4,7-9,14H,5-6,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOONUPFIHSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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